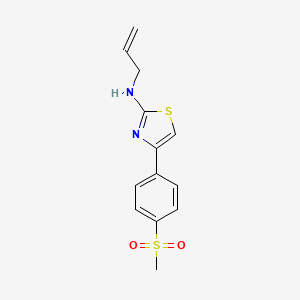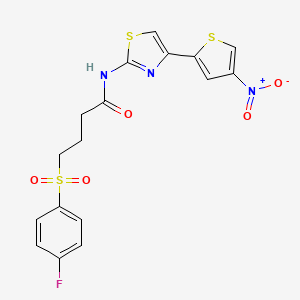![molecular formula C4H9NO4S B2741200 [(Ethylsulfonyl)amino]acetic acid CAS No. 923176-95-8](/img/structure/B2741200.png)
[(Ethylsulfonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Ethylsulfonyl)amino]acetic acid is a synthetic organic compound with the molecular formula C4H9NO4S and a molecular weight of 167.18 g/mol. It is primarily known for its use as a selective herbicide, belonging to the sulfonylurea class of herbicides. This class is recognized for its effectiveness at low application rates and relatively low toxicity to mammals.
生化分析
Biochemical Properties
It is known that amino acids play a crucial role in biochemical reactions, including protein synthesis and serving as intermediates in metabolism .
Cellular Effects
Amino acids and their derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
It is known that amino acids and their derivatives can interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Subcellular Localization
Understanding the subcellular localization of biochemical compounds, including any targeting signals or post-translational modifications, is crucial in biochemical research .
准备方法
The preparation of [(Ethylsulfonyl)amino]acetic acid involves several synthetic routes. One common method includes the reaction of ethylsulfonyl chloride with glycine in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically occurs under mild conditions, with ethanol and water as solvents . This method is advantageous due to its simplicity, high yield, and suitability for large-scale production .
化学反应分析
[(Ethylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
[(Ethylsulfonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its agricultural use.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of [(Ethylsulfonyl)amino]acetic acid as a herbicide involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted plants. The molecular targets and pathways involved are specific to the ALS enzyme and its role in amino acid biosynthesis.
相似化合物的比较
[(Ethylsulfonyl)amino]acetic acid can be compared with other sulfonylurea herbicides, such as:
Bensulfuron-methyl: Similar in structure and function, used for controlling broadleaf weeds and sedges in rice paddies.
Chlorimuron-ethyl: Another sulfonylurea herbicide used for controlling broadleaf weeds in soybean fields.
The uniqueness of this compound lies in its specific application and effectiveness at low doses, making it a valuable tool in agricultural practices.
属性
IUPAC Name |
2-(ethylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-2-10(8,9)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMGNSFDPAFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)
![1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2741119.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2741120.png)




![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2741139.png)

